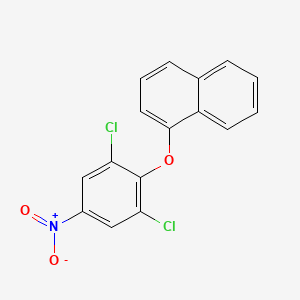
2-Pentanone, 3-bromo-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 3-bromo-5-chloro- is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a carbonyl group (C=O) bonded to a five-carbon chain, with bromine and chlorine atoms attached to the third and fifth carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-bromo-5-chloro- can be achieved through several methods. One common approach involves the halogenation of 2-pentanone. For instance, 2-pentanone can be treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N-dimethylacetamide (DMAC) to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-bromo-5-chloro- may involve large-scale halogenation reactions. The process can be optimized by adjusting parameters such as temperature, reaction time, and the molar ratio of reactants. For example, using bis(trichloromethyl)carbonate (triphosgene) as a chlorine source has been shown to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 3-bromo-5-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride in methanol is commonly employed for reducing the carbonyl group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Reduction: Formation of 3-bromo-5-chloro-2-pentanol.
Oxidation: Formation of 3-bromo-5-chloropentanoic acid.
Scientific Research Applications
2-Pentanone, 3-bromo-5-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 3-bromo-5-chloro- involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 5-chloro-: Similar structure but lacks the bromine atom.
3-Bromo-2-pentanone: Similar structure but lacks the chlorine atom.
2-Bromo-3-pentanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2-Pentanone, 3-bromo-5-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various synthetic applications and research studies .
Properties
CAS No. |
58371-99-6 |
|---|---|
Molecular Formula |
C5H8BrClO |
Molecular Weight |
199.47 g/mol |
IUPAC Name |
3-bromo-5-chloropentan-2-one |
InChI |
InChI=1S/C5H8BrClO/c1-4(8)5(6)2-3-7/h5H,2-3H2,1H3 |
InChI Key |
UHMBBBZVSNBZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)




-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)
